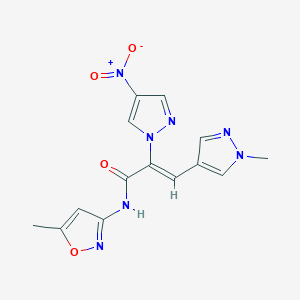![molecular formula C19H28FN3O B5420037 N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions aimed at attaching specific functional groups to the core structure to impart desired biological properties. For instance, compounds like GSK962040, a motilin receptor agonist, are synthesized through steps that ensure the presence of piperazine and acetamide groups, which are crucial for their activity (Westaway et al., 2009). Similarly, the synthesis of dopamine D4 receptor agonists involves careful construction of the piperazine and acetamide frameworks to achieve high potency and selectivity (Matulenko et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds plays a critical role in their interaction with biological targets. Structural characterization techniques such as NMR, IR, and X-ray diffraction are used to confirm the molecular configuration and the presence of specific functional groups. For example, structural analysis of novel acetamide derivatives provided insights into their conformation and potential interaction with biological targets (Man-li, 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that highlight their reactivity and potential chemical transformations. The introduction of fluorine atoms, for example, can significantly alter the chemical behavior and bioavailability of these molecules. Chemical properties such as stability, reactivity with other molecules, and the ability to undergo specific chemical transformations are crucial for their biological activities (Kamiński et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are essential for their formulation and delivery as potential therapeutic agents. These properties are determined through various analytical techniques and have a direct impact on the compound's pharmacokinetic profile (Ping, 2007).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic/nucleophilic character, and the presence of specific functional groups, dictate how these compounds interact with biological targets. These interactions are crucial for the compound's biological activity and are often a focus of drug design efforts to optimize therapeutic effects and minimize adverse reactions (Hussain et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-cycloheptyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c20-16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-19(24)21-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISBKXGVQGLMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-[2-(2,3-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5419966.png)
![N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5419974.png)
![{1-[2-(allyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5419982.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5420006.png)
![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![2-{2-[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5420032.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5420039.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)